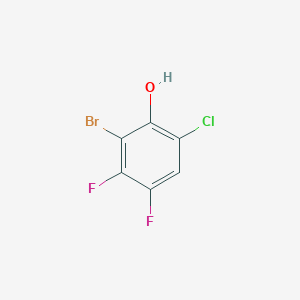

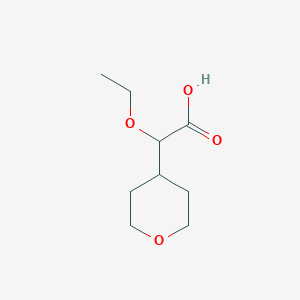

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Overview

Description

Pyridine derivatives, such as 5-chloropyridin-2-yl compounds, are important structural motifs found in numerous bioactive molecules . They are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of substituted pyridines often involves complex organic reactions . For example, a study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups attached to the pyridine ring .Scientific Research Applications

Chemical Synthesis and Modification

The preparation and modification of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid derivatives hold significance in various chemical synthesis processes. For instance, derivatives of this compound have been explored for their potential in the synthesis of biologically active molecules. A method for synthesizing amino acids modified with a pyridin-2-yl substituent showcases the chemical versatility of such compounds. This approach could pave the way for creating new biologically active substances with potential therapeutic applications (Shilin, Voitenko, & Nechai, 2019).

Biological Activity and Therapeutic Potential

The research on this compound and its derivatives extends into the exploration of their biological activities and potential therapeutic uses. For example, compounds structurally related to this compound have been identified as novel apoptosis inducers, showing activity against several cancer cell lines. This discovery is crucial for developing new anticancer agents and understanding the molecular targets of these compounds, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Chemical Properties and Reactions

The chemical properties and reactions involving this compound derivatives are of great interest in synthetic chemistry. Studies have focused on the electrosynthesis of related compounds, examining factors that affect yield and quality. Such research is fundamental for optimizing synthetic routes and understanding the electrochemical behavior of these compounds, potentially leading to more efficient and sustainable chemical processes (Konarev, Lukyanets, & Negrimovskii, 2007).

Anticancer Research

The structural modification of this compound derivatives has led to the discovery of compounds with potential anticancer properties. These derivatives have been evaluated for their ability to induce apoptosis in cancer cells, representing a promising area for developing new cancer treatments. The identification of specific molecular targets through such research could significantly advance cancer therapy by providing more targeted and effective treatment options (Zhang et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(5-chloropyridin-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXNPJJLMTCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)

![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)